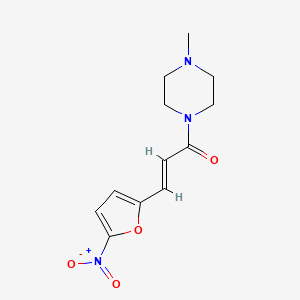
NSC59984
描述
NSC59984 is a small-molecule compound known for its ability to restore the p53 pathway signaling and induce antitumor effects, particularly in colorectal cancer cells. The compound is identified by its chemical name (E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2yl)prop-2-en-1-one . This compound has gained attention due to its unique mechanism of targeting mutant p53 proteins, which are commonly found in over 50% of human cancers .
科学研究应用
NSC59984 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:
作用机制
NSC59984 通过靶向突变 p53 蛋白并恢复野生型 p53 信号通路发挥作用。机制包括:
突变 p53 的降解: This compound 通过泛素-蛋白酶体途径促进突变 p53 蛋白的降解.
p73 的激活: 该化合物激活 p73,一种可以补偿 p53 功能丧失的蛋白质,导致癌细胞死亡.
生化分析
Biochemical Properties
NSC59984 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the mutant p53 protein, which is commonly found in over 50% of human cancers. This compound induces the degradation of mutant p53 via the MDM2 and ubiquitin-proteasome pathway . Additionally, this compound restores wild-type p53 signaling through the activation of p73, specifically in mutant p53-expressing colorectal cancer cells . This interaction leads to p73-dependent cell death in cancer cells with minimal genotoxicity and without evident toxicity toward normal cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In cancer cells, this compound restores the p53 pathway, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth . It induces p73-dependent cell death in mutant p53-expressing colorectal cancer cells, thereby promoting tumor suppression . Furthermore, this compound has been shown to stimulate mitochondria-dependent ferroptosis and overcome integrated stress response pro-survival signaling in pre-clinical pancreatic and colorectal cancer models . These effects highlight the compound’s potential in targeting cancer cells while sparing normal cells.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions and processes. This compound induces the degradation of mutant p53 protein through the MDM2 and ubiquitin-proteasome pathway . It promotes the phosphorylation of ERK2 via reactive oxygen species (ROS) in cancer cells, which is required for MDM2 phosphorylation at serine-166 . This phosphorylation enhances the binding of phosphorylated-MDM2 to mutant p53, leading to its ubiquitination and degradation . Additionally, this compound restores wild-type p53 signaling through the activation of p73, which induces p73-dependent cell death in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to induce cell death in tumor cells by restoring the p53 pathway in mutant p53-expressing cancer cells . The compound’s stability and degradation over time have been studied, revealing that high cellular ROS increases the efficacy of this compound in targeting mutant p53 degradation and antitumor effects . Long-term effects on cellular function have also been observed, with this compound promoting sustained ERK2 activation and MDM2 phosphorylation, leading to continuous degradation of mutant p53 .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound induces p73-dependent cell death in cancer cells with minimal genotoxicity and without evident toxicity toward normal cells . In combination with CPT11, this compound synergizes to induce cell death in mutant p53-expressing colorectal cancer cells and inhibits mutant p53-associated colon tumor xenograft growth in a p73-dependent manner in vivo . These findings suggest that this compound has a favorable therapeutic window and can be effectively used in combination with other anticancer agents.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the pentose phosphate pathway and glycolysis. Treatment of cells with this compound has been shown to increase the utilization of the pentose phosphate pathway and inhibit glycolysis at the fructose-1,6-bisphosphate to fructose 6-phosphate junction . Additionally, this compound increases reactive oxygen species production and decreases glutathione levels, which are critical for its anticancer effects . These metabolic changes highlight the compound’s ability to alter cellular metabolism and promote cell death in cancer cells.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound induces reactive oxygen species and requires p73 for its effects . It targets mutant p53 for ubiquitin-mediated proteolysis involving MDM2 and HSP90 . These interactions facilitate the transport and distribution of this compound within cancer cells, leading to its accumulation and subsequent degradation of mutant p53.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to restore wild-type p53 signaling and destabilize mutant p53 at non-genotoxic doses . The compound’s effects on cellular metabolism and apoptosis are mediated through its interactions with various subcellular compartments, including the mitochondria and the endoplasmic reticulum . These interactions highlight the importance of this compound’s subcellular localization in its anticancer effects.
准备方法
NSC59984 的合成涉及一系列化学反应,从硝基呋喃部分的制备开始。合成路线通常包括以下步骤:
硝基呋喃环的形成: 这涉及呋喃的硝化以产生 5-硝基呋喃-2-甲醛。
缩合反应: 然后将 5-硝基呋喃-2-甲醛在特定反应条件下与 (E)-1-(4-甲基哌嗪-1-基)丙-2-烯-1-酮缩合以形成 this compound.
This compound 的工业生产方法没有得到广泛的记载,但合成通常遵循类似的步骤,并针对大规模生产进行了优化。
化学反应分析
NSC59984 会经历几种类型的化学反应,包括:
氧化: 硝基呋喃部分可以发生氧化反应,导致形成活性氧 (ROS)。
还原: 硝基呋喃环中的硝基可在特定条件下还原。
这些反应中常用的试剂和条件包括用于氧化的过氧化氢等氧化剂和用于还原的硼氢化钠等还原剂。这些反应形成的主要产物取决于所用试剂和条件。
相似化合物的比较
NSC59984 在降解突变 p53 和恢复 p53 通路信号传导的双重能力方面是独一无二的。类似的化合物包括:
NSC58874: 该化合物也靶向突变 p53 并激活 p73,但它具有不同的化学性质和作用机制.
PRIMA-1: 另一种通过将突变 p53 转换为可以激活 p53 反应基因的形式来恢复野生型 p53 功能的化合物.
APR-246: 该化合物通过共价结合 p53 蛋白中的半胱氨酸残基来重新激活突变 p53.
This compound 由于其对 ROS-ERK2-MDM2 轴的特异性靶向而脱颖而出,这增强了其降解突变 p53 和诱导细胞死亡的功效 .
属性
IUPAC Name |
(E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-13-6-8-14(9-7-13)11(16)4-2-10-3-5-12(19-10)15(17)18/h2-5H,6-9H2,1H3/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTRIGNWBRHBFV-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


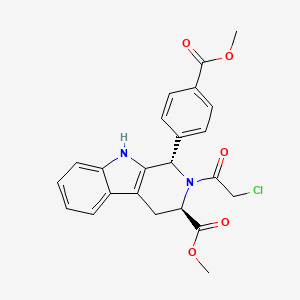
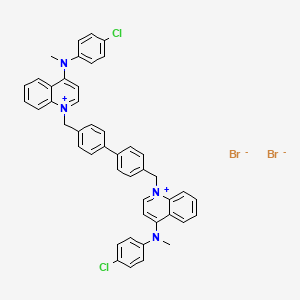
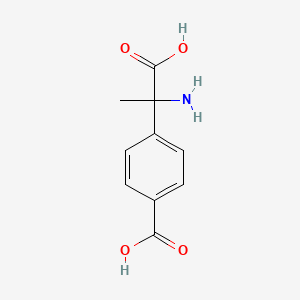
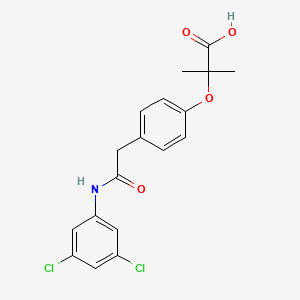
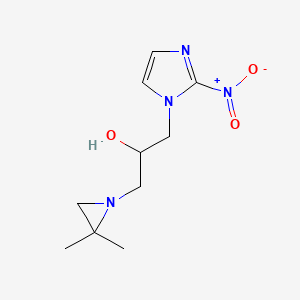
![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/new.no-structure.jpg)
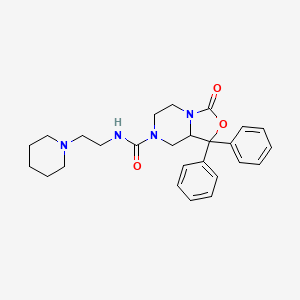
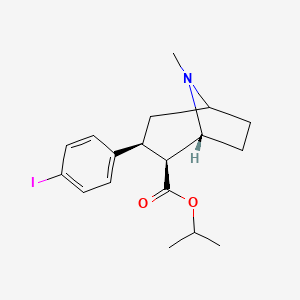
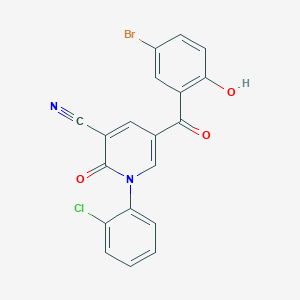
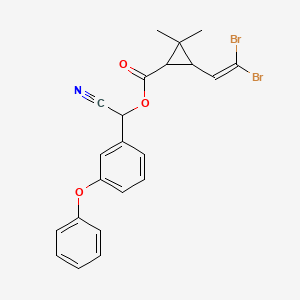
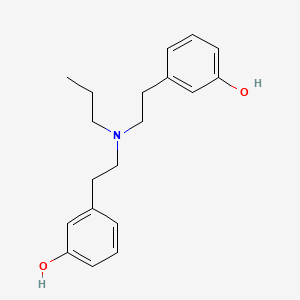
![(8S,11S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-thiophen-2-yl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680167.png)
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-2-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1680168.png)
